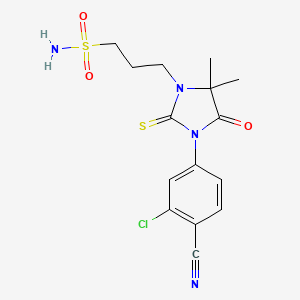

1-Imidazolidinepropanesulfonamide, 3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-thioxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CH-4933468 es un fármaco de molécula pequeña desarrollado por Chugai Pharmaceutical Co., Ltd. Es un antagonista del receptor de andrógenos, investigado principalmente por su potencial en el tratamiento del cáncer de próstata resistente a la castración . El compuesto es un derivado de tiohidantoína con una cadena lateral de sulfonamida .

Métodos De Preparación

. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se han divulgado completamente en la literatura pública. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, pero los procesos industriales detallados no están disponibles .

Análisis De Reacciones Químicas

CH-4933468 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, aunque los reactivos y las condiciones detalladas no están disponibles públicamente.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en CH-4933468.

Sustitución: La cadena lateral de sulfonamida puede sufrir reacciones de sustitución, lo que podría alterar la actividad del compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones no están ampliamente documentados. Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

CH-4933468 se ha estudiado principalmente por su potencial en el tratamiento del cáncer de próstata resistente a la castración. Actúa como un antagonista puro del receptor de andrógenos, inhibiendo la transactivación mediada por el receptor de andrógenos y la proliferación celular . Esto lo convierte en un candidato prometedor para la terapia del cáncer, particularmente en casos donde otros tratamientos han fallado .

Además de su uso en la investigación del cáncer, CH-4933468 puede tener aplicaciones en el estudio de las vías de señalización del receptor de andrógenos y en el desarrollo de nuevas estrategias terapéuticas para enfermedades relacionadas con el receptor de andrógenos .

Mecanismo De Acción

CH-4933468 ejerce sus efectos inhibiendo la translocación del receptor de andrógenos al núcleo, evitando así la activación transcripcional mediada por el receptor de andrógenos . Este mecanismo es distinto de otros antagonistas del receptor de andrógenos como la bicalutamida, que a veces pueden actuar como agonistas parciales . La inhibición de la translocación del receptor de andrógenos es crucial para su actividad antitumoral .

Comparación Con Compuestos Similares

CH-4933468 se compara con otros antagonistas del receptor de andrógenos, como:

CH5138514 y CH5166623: Estos compuestos también inhiben la transactivación mediada por el receptor de andrógenos, pero difieren en sus propiedades farmacocinéticas y actividades antitumorales.

El mecanismo único de CH-4933468 para inhibir la translocación del receptor de andrógenos lo diferencia de estos compuestos similares .

Actividad Biológica

Structure

The compound can be described by its IUPAC name as well as its structural formula. The key features of the structure include:

- Imidazolidine ring : This five-membered ring contributes to the compound's biological activity.

- Propanesulfonamide group : This moiety is known for its role in various pharmacological activities.

- Chloro and cyano substituents : These groups can influence the electronic properties and reactivity of the compound.

Molecular Formula

The molecular formula for this compound is C15H18ClN3O2S.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines. For instance, compounds similar in structure have been shown to inhibit Wnt signaling pathways, which are crucial in many cancers .

- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activities. Compounds with similar functionalities have demonstrated efficacy in reducing inflammation through modulation of cytokine production and immune response .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example:

- Cell Line : SW480 (colorectal cancer)

- IC50 Values : Compounds related to this structure have shown IC50 values ranging from 0.12 μM to 2 μM against cancer cell proliferation .

Study 1: Anticancer Potential

A study focused on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models. The treatment led to reduced expression of Ki67, a marker for cell proliferation, indicating potential therapeutic benefits in colorectal cancer .

Study 2: Mechanistic Insights

Another investigation into the related compounds revealed that they bind effectively to the β-catenin armadillo repeat domain, a critical component in Wnt signaling pathways. This binding was associated with a reduction in Wnt-dependent transcriptional activity, further supporting their potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of SW480 cell proliferation | |

| Anti-inflammatory | Modulation of cytokine production | |

| Enzyme Inhibition | Potential inhibition of Wnt signaling |

Table 2: IC50 Values for Related Compounds

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 25 | SW480 | 0.12 |

| Compound 26 | HCT116 | 2 |

Propiedades

Número CAS |

875055-92-8 |

|---|---|

Fórmula molecular |

C15H17ClN4O3S2 |

Peso molecular |

400.9 g/mol |

Nombre IUPAC |

3-[3-(3-chloro-4-cyanophenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]propane-1-sulfonamide |

InChI |

InChI=1S/C15H17ClN4O3S2/c1-15(2)13(21)20(11-5-4-10(9-17)12(16)8-11)14(24)19(15)6-3-7-25(18,22)23/h4-5,8H,3,6-7H2,1-2H3,(H2,18,22,23) |

Clave InChI |

DSIHXMZSDDJEHM-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N(C(=S)N1CCCS(=O)(=O)N)C2=CC(=C(C=C2)C#N)Cl)C |

SMILES canónico |

CC1(C(=O)N(C(=S)N1CCCS(=O)(=O)N)C2=CC(=C(C=C2)C#N)Cl)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CH-4933468; CH 4933468; CH4933468; UNII-626ZE9ZBKU. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.